2-(2,6-dimethylmorpholin-4-yl)-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a morpholine ring, a nitropyrimidine core, and a substituted aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the morpholine derivative, followed by the introduction of the nitropyrimidine moiety and the aniline group. Key steps may include:
Formation of the Morpholine Ring: This can be achieved through the cyclization of 1,2-amino alcohols with α-haloacid chlorides under basic conditions.
Nitration of Pyrimidine: The nitropyrimidine core can be synthesized by nitration of a pyrimidine precursor using nitric acid and sulfuric acid.
Coupling Reactions: The final step involves coupling the morpholine derivative with the nitropyrimidine and aniline groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitropyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate and for its biological activity.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Materials Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways . The nitropyrimidine core is crucial for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine
- 2-(2,6-Dimethylmorpholin-4-yl)-N-(4-Methylphenyl)Acetamide
Uniqueness
2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and nitropyrimidine core are particularly significant for its applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H22N6O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H22N6O3/c1-10-4-6-13(7-5-10)19-16-14(23(24)25)15(18)20-17(21-16)22-8-11(2)26-12(3)9-22/h4-7,11-12H,8-9H2,1-3H3,(H3,18,19,20,21) |
InChI Key |
MOHGDLGFZCYOFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)C)[N+](=O)[O-])N |
Origin of Product |
United States |
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